3-Deoxy-D-glucosamine

Beschreibung

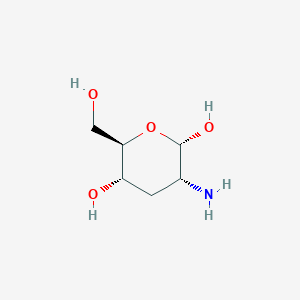

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO4 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

(2S,3R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,5-diol |

InChI |

InChI=1S/C6H13NO4/c7-3-1-4(9)5(2-8)11-6(3)10/h3-6,8-10H,1-2,7H2/t3-,4+,5-,6+/m1/s1 |

InChI-Schlüssel |

SNDZDGQLFKEBLF-MOJAZDJTSA-N |

Isomerische SMILES |

C1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |

Kanonische SMILES |

C1C(C(OC(C1O)CO)O)N |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Natural Occurrence

The journey of 3-Deoxy-D-glucosamine begins in the microbial world, where it is synthesized and sometimes found as a free antibiotic. Its more common role, however, is as a crucial building block in the assembly of more complex and potent natural products.

Microbial Production and Isolation

Certain bacterial species have been identified as producers of this compound. Notably, Bacillus cereus UW85 is recognized for its ability to produce this amino sugar as an antibiotic. nih.gov The production of kanosamine by this strain is linked to its capacity to suppress certain plant diseases. nih.gov The accumulation of kanosamine in Bacillus cereus UW85 cultures is observed to be at its peak during sporulation. nih.gov Furthermore, environmental factors can influence its production; the addition of ferric iron enhances accumulation, while phosphate (B84403) supplementation suppresses it. nih.gov Research has also shown that some Bacillus species, isolated from traditional medicinal decoctions, are capable of producing exopolysaccharides containing glucosamine (B1671600), highlighting the diverse metabolic capabilities within this genus. researchgate.net Strains of Bacillus subtilis and Bacillus licheniformis have also been noted for their production of exopolysaccharides. researchgate.net

Occurrence as a Constituent of Complex Natural Products

Beyond its standalone production, this compound is a fundamental component of the kanamycin (B1662678) class of aminoglycoside antibiotics. f1000research.com These antibiotics, produced by Streptomyces kanamyceticus, feature a central 2-deoxystreptamine (B1221613) (2-DOS) moiety linked to different amino sugars. f1000research.comnih.gov In all kanamycin congeners, the kanosamine (3-amino-3-deoxy-D-glucose) moiety is attached to the C6 position of the 2-DOS core. f1000research.com The various forms of kanamycin, such as kanamycin A, B, and C, differ in the amino sugar present at the C4 position of the 2-DOS ring. f1000research.com For instance, kanamycin A contains 6-amino-6-deoxy-D-glucose, kanamycin B has neosamine, and kanamycin C possesses D-glucosamine at this position. f1000research.com The biosynthesis of these complex molecules involves parallel pathways, indicating a sophisticated enzymatic machinery capable of generating structural diversity. f1000research.com

Enzymology of this compound Biosynthesis

The synthesis of this compound is a multi-step enzymatic process, starting from common metabolic precursors. The characterization of the enzymes involved has provided a clearer picture of how this amino sugar is constructed.

Characterization of Key Biosynthetic Enzymes

In Bacillus subtilis, the biosynthesis of kanosamine from glucose 6-phosphate (G6P) is carried out by a trio of enzymes: NtdC, NtdA, and NtdB. nih.gov The enzyme NtdA has been identified as a pyridoxal (B1214274) phosphate (PLP)-dependent 3-oxo-D-glucose 6-phosphate:L-glutamate aminotransferase. researchgate.net This enzyme is a crucial player, catalyzing the transamination step. nih.govresearchgate.net Structural studies of NtdA have revealed that it shares a common fold with aspartate aminotransferases and that residues from both monomers of the enzyme form the active site. researchgate.net The enzymatic pathway involves the oxidation of the C3-hydroxyl group of G6P by NtdC, an NAD-dependent reaction, followed by the NtdA-catalyzed aminotransferase reaction, and finally, dephosphorylation by the phosphatase NtdB. nih.gov

Metabolic Precursors and Substrates in Biosynthetic Routes

The primary metabolic precursor for this compound biosynthesis is D-glucose. researchgate.net In the context of kanamycin biosynthesis in Streptomyces kanamyceticus, intermediates derived from D-glucose are channeled into the pathway. researchgate.net More specifically, glucose-6-phosphate serves as the initial substrate for the enzymatic cascade that leads to kanosamine formation in Bacillus subtilis. nih.gov This is a common theme in amino sugar biosynthesis, where central metabolites are diverted into specialized pathways. nih.gov For example, the biosynthesis of N-acetylglucosamine, another important amino sugar, begins with the conversion of fructose-6-phosphate (B1210287) and glutamine into glucosamine-6-phosphate. wikipedia.orgwikipedia.org This initial step is part of the broader hexosamine biosynthesis pathway, which ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for various glycoconjugates. wikipedia.orgwikipedia.orgnih.gov While not directly in the this compound pathway, this illustrates the common strategy of utilizing phosphorylated sugar intermediates from glycolysis as starting points for amino sugar synthesis. nih.gov

Below is a table summarizing the key enzymes and precursors involved in the biosynthesis of this compound.

| Role | Name | Organism | Details |

| Enzyme | NtdA | Bacillus subtilis | A pyridoxal phosphate (PLP)-dependent 3-oxo-D-glucose 6-phosphate:L-glutamate aminotransferase that catalyzes the key transamination step. nih.govresearchgate.net |

| Enzyme | NtdC | Bacillus subtilis | An NAD-dependent dehydrogenase that catalyzes the oxidation of the C3-hydroxyl group of glucose 6-phosphate. nih.gov |

| Enzyme | NtdB | Bacillus subtilis | A phosphatase responsible for the final dephosphorylation step to yield kanosamine. nih.gov |

| Metabolic Precursor | D-Glucose | Streptomyces kanamyceticus | The ultimate starting material for the kanosamine moiety in kanamycin biosynthesis. researchgate.net |

| Metabolic Precursor | Glucose 6-phosphate | Bacillus subtilis | The direct substrate for the NtdC enzyme at the beginning of the kanosamine biosynthetic pathway. nih.gov |

| Metabolic Precursor | Fructose 6-phosphate | General | A key intermediate in glycolysis and the starting point for the hexosamine biosynthesis pathway leading to other amino sugars. wikipedia.orgwikipedia.org |

Chemical Synthesis and Advanced Derivative Design

Total Synthesis Approaches for 3-Deoxy-D-glucosamine

The total synthesis of this compound can be accomplished through various strategic pathways, often involving the stereocontrolled introduction of a nitrogen-containing functional group onto a carbohydrate template.

Strategies Involving Azide (B81097) Ion Replacement with Inversion

A key strategy for the synthesis of 3-amino sugars involves the nucleophilic substitution of a sulfonate ester with an azide ion. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the reaction center. A notable synthesis of 3-acetamido-3-deoxy-D-glucose (the N-acetylated form of this compound) utilizes this approach. researchgate.netcapes.gov.br The synthesis starts from 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose. researchgate.netcapes.gov.br In this precursor, the C3 hydroxyl group has the allo configuration. The p-tolylsulfonyl group at the C3 position serves as an excellent leaving group, facilitating its displacement by the azide ion (N₃⁻). researchgate.netcapes.gov.br The nucleophilic attack by the azide ion occurs from the opposite face, leading to a clean inversion of stereochemistry at the C3 position. This converts the D-allo configuration to the desired D-gluco configuration, yielding a 3-azido-3-deoxy-D-glucose derivative. The azide group can then be readily reduced to an amine, which is subsequently acetylated to afford the final product.

| Starting Material | Key Reagent | Key Transformation | Product Configuration |

| 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose | Azide Ion (N₃⁻) | Sₙ2 replacement of sulfonate group | D-gluco |

Stereoselective Synthesis of Novel Derivatives and Analogs

The modification of the this compound scaffold to create novel analogs often requires precise control over the stereochemistry at the C3 position. Advanced synthetic methods have been developed to introduce a variety of functional groups stereoselectively.

Synthesis via Double Inversion Procedures at the C3 Atom

The double inversion procedure is a powerful method for introducing new functionalities at a specific chiral center while retaining the original stereochemistry. In the context of glucosamine (B1671600) derivatives, this strategy is effectively used to modify the C3 position. mdpi.com The process involves two sequential nucleophilic substitution reactions, each proceeding with an inversion of configuration. mdpi.com

The synthesis typically begins with a D-glucosamine derivative where the C3-hydroxyl group is activated, for instance, by converting it into a good leaving group like a mesylate (methanesulfonate). mdpi.comnih.gov

First Inversion: The activated C3 center undergoes an Sₙ2 reaction with a nucleophile, such as sodium acetate (B1210297). This inverts the stereochemistry at C3 from the gluco configuration to the allo configuration. mdpi.comnih.gov

Second Inversion: The newly introduced group (e.g., acetate) is hydrolyzed, and the resulting hydroxyl group in the allo configuration is re-activated (e.g., mesylation). A second Sₙ2 reaction is then carried out with a different, desired nucleophile (such as an azide or a sulfur-containing nucleophile). mdpi.comnih.gov This second displacement inverts the configuration back from allo to the original gluco stereochemistry, now bearing the new functional group at C3. nih.govnih.govmdpi.comresearchgate.net

This two-step inversion process is a cornerstone for producing a variety of C3-substituted D-glucosamine analogs with the natural gluco configuration. nih.govmdpi.comresearchgate.net

Introduction of Sulfur-Containing Moieties (e.g., 3-Deoxy-3-thio Derivatives)

The synthesis of 3-deoxy-3-thio derivatives of D-glucosamine is a prime example of the application of the double inversion strategy. nih.govmdpi.comresearchgate.net These sulfur-containing analogs are of interest for their potential biological activities and as ligands in asymmetric catalysis. The synthesis follows the double inversion pathway, where the second nucleophile is a sulfur-containing species. nih.govmdpi.com

A common route starts with a suitably protected methyl-D-glucopyranoside derivative. nih.gov The C3-hydroxyl group is first activated, typically by mesylation. A nucleophilic substitution with sodium acetate in a solvent mixture like 2-methoxyethanol (B45455) and water induces the first inversion to the allo configuration. researchgate.net After re-activation of the C3-hydroxyl, potassium thioacetate (B1230152) (KSAc) is used as the sulfur nucleophile. nih.govresearchgate.net The attack by the thioacetate anion displaces the leaving group, executing the second inversion and establishing the 3-thioacetyl group with the desired gluco stereochemistry. nih.gov The thioacetyl group can then be deprotected, for example, using lithium aluminum hydride (LiAlH₄), to yield the free 3-thiol derivative. nih.govmdpi.com

Table of Key Reagents in 3-Thio-D-glucosamine Synthesis

| Step | Purpose | Reagent Example |

|---|---|---|

| Activation 1 | Convert C3-OH to a leaving group | Mesyl chloride (MsCl), Pyridine |

| Inversion 1 | Introduce temporary group at C3 with inversion | Sodium Acetate (NaOAc) |

| Activation 2 | Re-activate C3-OH (allo-config) | Mesyl chloride (MsCl), Et₃N |

| Inversion 2 | Introduce sulfur moiety with inversion | Potassium Thioacetate (KSAc) |

Incorporation of Halogen Atoms (e.g., Fluorinated Analogs at C3)

The introduction of fluorine into carbohydrate structures can significantly alter their biological properties. The synthesis of 3-deoxy-3-fluoro analogs of D-glucosamine has been achieved using several methods, with the stereochemical outcome being highly dependent on the chosen reagent and reaction mechanism. beilstein-journals.orgnih.govbeilstein-journals.org

One common method for deoxyfluorination is the use of diethylaminosulfur trifluoride (DAST). beilstein-journals.orgnih.gov When a D-gluco-configured 3-hydroxy derivative, such as 1,6-anhydro-2-azido-2-deoxy-4-O-benzyl-β-D-glucopyranose, is treated with DAST, the reaction characteristically proceeds with a clean retention of configuration to yield the 3-deoxy-3-fluoro derivative with the gluco configuration. beilstein-journals.orgresearchgate.net This outcome is contrary to a typical Sₙ2 reaction and is explained by the anchimeric assistance (neighboring group participation) of a trans-diaxially positioned polar group, such as the azide at C2, or by an internal fluorine attack (Sₙi mechanism). beilstein-journals.orgresearchgate.net

Alternatively, fluorination can be achieved with an inversion of configuration . nih.govbeilstein-journals.org This is accomplished by first converting the C3-hydroxyl group into a sulfonate ester (e.g., mesylate or triflate) and then treating it with a source of nucleophilic fluoride (B91410), such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govbeilstein-journals.org To obtain a 3-fluoro-D-glucosamine derivative using this inversion method, one would need to start with a precursor having the allo configuration at C3.

| Method | Fluorinating Reagent | Starting C3 Configuration | Stereochemical Outcome |

| Anchimeric Assistance | DAST | D-gluco | Retention (D-gluco) |

| Nucleophilic Substitution | TBAF or KF on a sulfonate ester | D-allo | Inversion (D-gluco) |

Esterification and Functionalization of Hydroxyl Groups (e.g., 3-O-Esters of N-Acetyl-D-Glucosamine Derivatives)

The selective functionalization of hydroxyl groups in carbohydrates is a fundamental task in synthetic chemistry. The C3-hydroxyl group of N-acetyl-D-glucosamine derivatives can be esterified to create a library of compounds with diverse properties. rsc.orgrsc.org This functionalization has been explored as a strategy for designing new classes of materials, such as organogelators. rsc.orgrsc.org

The synthesis starts with a protected N-acetyl-D-glucosamine derivative, for example, one with a 4,6-O-benzylidene acetal (B89532) to protect the C4 and C6 hydroxyls. rsc.org The remaining free hydroxyl group at the C3 position is then available for acylation. A variety of ester derivatives can be synthesized by reacting the C3-hydroxyl with different acylating agents (e.g., acid chlorides or anhydrides) in the presence of a base. rsc.orgrsc.org This approach has led to the creation of a small library of fourteen different ester derivatives, demonstrating that the functionalization at the 3-OH position of the N-acetyl glucosamine scaffold is a viable strategy for generating molecular diversity. rsc.orgrsc.org

Examples of Synthesized 3-O-Ester Derivatives of N-Acetyl-D-Glucosamine

| Ester Group | Potential Application |

|---|---|

| Alkyl Esters | Organogelators for pump oil |

Chemoenzymatic Synthetic Routes to this compound and its Derivatives

The convergence of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, offers powerful and elegant strategies for the production of complex molecules like this compound (also known as kanosamine) and its derivatives. This approach leverages the high selectivity of enzymes for specific transformations, often under mild conditions, thereby minimizing the need for extensive protecting group manipulations typically associated with purely chemical syntheses. The primary chemoenzymatic routes involve the enzymatic generation of a key intermediate, which is then chemically converted to the final amino sugar product.

A prominent chemoenzymatic strategy for synthesizing 3-amino-3-deoxy sugar derivatives involves a two-step process: enzymatic oxidation followed by chemical reductive amination. nih.gov This method has been effectively applied to the synthesis of 3-amino-3-deoxy derivatives of disaccharides such as trehalose (B1683222) and sucrose. The core of this approach is the highly specific enzymatic oxidation at the C-3 position of the glucose moiety.

The key enzyme in this process is D-glucoside 3-dehydrogenase (G3DH), sourced from organisms like Flavobacterium saccharophilum. This enzyme catalyzes the oxidation of the 3-hydroxyl group of a D-glucopyranosyl residue within a larger molecule to a carbonyl group, forming a 3-keto intermediate. nih.gov This enzymatic step is highly regioselective, a significant advantage over many chemical oxidation methods.

Following the enzymatic synthesis of the 3-keto derivative, the second step is a chemical reductive amination. The 3-keto intermediate is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and a reducing agent, typically sodium cyanoborohydride, to introduce the amino group at the C-3 position. This reaction often yields a mixture of stereoisomers (gluco, allo, and manno configurations) due to the creation of a new chiral center. nih.gov

Table 1: Chemoenzymatic Synthesis of 3-Amino-3-deoxy Disaccharide Derivatives

| Starting Material | Enzyme | Intermediate Product | Chemical Reagents | Final Products |

|---|---|---|---|---|

| Trehalose | D-glucoside 3-dehydrogenase | 3-Ketotrehalose | NH₄OAc, NaBH₃CN | 3-Amino-3-deoxy-α-D-allopyranosyl α-D-glucopyranoside, 3-Amino-3-deoxy-α-D-glucopyranosyl α-D-glucopyranoside (3-Trehalosamine), 3-Amino-3-deoxy-α-D-mannopyranosyl α-D-glucopyranoside |

Another significant advancement in the synthesis of this compound involves purely biosynthetic pathways within engineered microorganisms. google.com While not strictly chemoenzymatic in the sense of combining in vitro enzymatic and chemical steps, these metabolic engineering approaches represent the frontier of biocatalytic synthesis. In some embodiments, a biosynthetic route can convert a simple carbon source into kanosamine. google.com This process involves the enzymatic conversion of glucose-6-phosphate (G6P) through a series of intermediates. The key steps include the formation of 3-keto-D-glucose-6-phosphate (3KG6P) and its subsequent amination to kanosamine-6-phosphate (K6P), which is then dephosphorylated to yield this compound (kanosamine). google.com

Table 2: Key Enzymatic Steps in the Biosynthesis of Kanosamine

| Substrate | Enzyme (Example) | Product |

|---|---|---|

| Glucose-6-phosphate (G6P) | Glucose-6-phosphate dehydrogenase | 3-Keto-D-glucose-6-phosphate (3KG6P) |

| 3-Keto-D-glucose-6-phosphate (3KG6P) | Aminotransferase | Kanosamine-6-phosphate (K6P) |

The principles of chemoenzymatic synthesis are also extended to the creation of novel derivatives. For instance, glycosyltransferases have been used to transfer modified glucose units, including 3-deoxy-D-glucose, onto various acceptors. nih.gov This allows for the enzymatic construction of complex oligosaccharides containing the 3-deoxy sugar motif. The versatility of enzymes like phosphorylases enables the synthesis of various sugar phosphates that can serve as building blocks for further chemical or enzymatic modifications. nih.gov The synthesis of fluorinated derivatives, such as 3-deoxy-3-fluoro-L-fucose, has also been achieved through a chemoenzymatic route that involves an enzymatic oxidation step. rsc.org While this example produces the L-enantiomer, the strategy highlights the potential for creating diverse halogenated sugar derivatives.

Molecular Mechanisms of Biological Action in Non Host Systems

Antimicrobial Activity and Specific Cellular Targets

3-Deoxy-D-glucosamine exhibits a targeted mechanism of action, primarily interfering with the synthesis of the microbial cell wall and modulating key metabolic pathways. Its efficacy is rooted in its structural similarity to natural sugars, which allows it to be transported into microbial cells where it can then exert its inhibitory effects.

Inhibition of Microbial Cell Wall Biosynthesis

The structural integrity of many microbes relies on the rigid outer layer of the cell wall. This compound's primary antimicrobial action is the inhibition of the biosynthesis of this crucial structure. nih.govresearchgate.net

The key target of this compound is the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (GlmS). nih.govoup.com This enzyme is pivotal as it catalyzes the first committed step in the hexosamine biosynthesis pathway (HBP), which produces the necessary precursors for cell wall components. nih.govcaymanchem.com

The mechanism of inhibition involves the following steps:

Cellular Uptake: this compound is transported into the microbial cell, often utilizing existing glucose transport systems. oup.comresearchgate.net

Intracellular Conversion: Once inside the cell, it is phosphorylated to form this compound-6-phosphate (kanosamine-6-phosphate). oup.comresearchgate.net

Competitive Inhibition: This phosphorylated derivative then acts as a competitive inhibitor of GlmS with respect to its substrate, D-fructose-6-phosphate. oup.com In Candida albicans, kanosamine-6-phosphate was found to be a competitive inhibitor with a Ki of 5.9 mM. oup.com

This inhibition is highly specific. For instance, in Staphylococcus aureus, the inhibitory effects of this compound on growth and cell wall synthesis can be almost entirely reversed by the addition of glucosamine (B1671600) or N-acetylglucosamine, but not by D-glucose or D-fructose. nih.gov This specificity underscores the targeted nature of its action on the GlmS enzyme.

In bacteria, the inhibition of GlmS has a direct and detrimental effect on the synthesis of peptidoglycan, a major component of the bacterial cell wall. nih.govnih.gov Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. mdpi.com The production of these essential building blocks is dependent on the hexosamine biosynthesis pathway. caymanchem.com

By inhibiting GlmS, this compound effectively halts the formation of glucosamine-6-phosphate, a critical precursor for UDP-N-acetylglucosamine (UDP-GlcNAc). caymanchem.comuni-konstanz.denih.gov UDP-GlcNAc is a fundamental building block for the synthesis of peptidoglycan. nih.gov The disruption of this pathway leads to a depleted pool of peptidoglycan precursors, thereby compromising the integrity of the bacterial cell wall. nih.gov Studies on Staphylococcus aureus have shown that this compound significantly inhibits the incorporation of radiolabeled alanine (B10760859) into the cell wall fraction, a clear indicator of disrupted peptidoglycan synthesis. nih.gov

This compound also demonstrates significant antifungal activity by targeting the synthesis of essential fungal cell wall components. oup.comresearchgate.net The fungal cell wall is a complex structure composed of polysaccharides like chitin (B13524), chitosan, and mannoproteins, all of which require precursors from the hexosamine biosynthesis pathway. researchgate.netmdpi.com

The inhibition of GlmS by kanosamine-6-phosphate disrupts the supply of UDP-GlcNAc, which is the direct precursor for chitin synthesis. oup.com This leads to profound morphological changes in fungal cells, including the inhibition of septum formation and cell agglutination, as observed in Candida albicans. oup.com The fungicidal or fungistatic effect of GlmS inhibition highlights the enzyme's potential as a target for antifungal therapies. researchgate.net

| Fungal Cell Wall Component | Precursor | Effect of this compound Inhibition |

| Chitin | UDP-N-acetylglucosamine | Synthesis is inhibited due to precursor depletion. oup.com |

| Chitosan | Chitin | Formation is indirectly affected. mdpi.com |

| Mannoproteins | Mannose, N-acetylglucosamine | Glycosylation is impaired. researchgate.net |

Impact on Peptidoglycan Precursor Formation in Bacteria

Modulation of Bacterial Metabolic Pathways

Beyond its direct impact on cell wall synthesis, this compound also modulates key bacterial metabolic pathways, further contributing to its antimicrobial effect.

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. frontiersin.orgnih.gov This pathway is tightly regulated to meet the cell's metabolic demands. nih.govfrontiersin.org

This compound interferes with the normal regulation of the HBP. The primary enzyme, GlmS, is subject to feedback inhibition by its own product, glucosamine-6-phosphate (GlcN-6-P). caymanchem.com In some bacteria, this regulation occurs via a riboswitch in the 5'-untranslated region of the glmS mRNA. caymanchem.com When GlcN-6-P levels are sufficient, it binds to the riboswitch, inducing a self-cleavage event that leads to the degradation of the glmS transcript and a subsequent decrease in enzyme production. uni-konstanz.de

Interactions with Glucose Transport Systems in Microorganisms

This compound can interact with microbial glucose transport systems, often acting as a competitive inhibitor. Its structural similarity to glucose allows it to be recognized and taken up by these transporters. However, once inside the cell, it can interfere with normal glucose metabolism.

In various microorganisms, the uptake of sugars is a critical first step for their growth and survival. Systems like the phosphoenolpyruvate-dependent phosphotransferase system (PTS) and ATP-binding cassette (ABC) transporters are responsible for internalizing sugars like glucose. researchgate.net Studies have shown that glucosamine and its derivatives can compete with glucose for transport. For example, in cancer cell lines, which exhibit high glucose uptake similar to some microorganisms, glucosamine has been shown to compete with glucose for transport via glucose transporters (GLUTs). spandidos-publications.com This competition can limit the amount of glucose entering the cell, thereby affecting glycolysis and energy production. spandidos-publications.com

The inhibitory effect of glucosamine analogues on microbial growth can be attributed, in part, to their interference with glucose uptake. By competing for the same transport proteins, these analogues can effectively "starve" the microorganism of its primary energy source. nih.gov The efficiency of this inhibition depends on the specific microorganism and the type of glucose transport system it employs. researchgate.net

Involvement in Microbial Glycoconjugate Structure and Function

Analogous Roles in Bacterial Lipopolysaccharide (LPS) Assembly and Structure (e.g., 3-Deoxy-D-manno-octulosonic acid (Kdo) biosynthesis)

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, consisting of lipid A, a core oligosaccharide, and an O-antigen. nih.govasm.org The biosynthesis of LPS is a complex process involving multiple enzymatic steps. A key component of the core oligosaccharide is 3-deoxy-D-manno-octulosonic acid (Kdo). nih.govcdnsciencepub.com The Kdo region connects the lipid A moiety to the rest of the polysaccharide chain. cdnsciencepub.com

The biosynthesis of the lipid A component begins with UDP-N-acetyl-glucosamine (UDP-GlcNAc). asm.org The lipid A precursor, lipid IVA, is a bis-phosphorylated, tetra-acylated disaccharide of glucosamine. asm.org The enzyme WaaA (also known as KdtA) then transfers Kdo residues to lipid IVA. asm.orgasm.org This step is crucial as the presence of Kdo is required for the subsequent acylation of lipid A to form the mature Kdo2-lipid A molecule. asm.org

While this compound is not a direct component of the canonical Kdo biosynthetic pathway, its structural similarity to glucosamine suggests a potential for interference. The initial steps of lipid A synthesis are dependent on glucosamine derivatives. asm.orgmicrobiologyresearch.org Any compound that can mimic these precursors or inhibit the enzymes involved in their utilization could disrupt LPS assembly. The structural integrity of LPS is vital for bacterial survival, providing a barrier against antimicrobial agents and mediating interactions with the host. nih.govmicrobiologyresearch.org Therefore, disruption of LPS biosynthesis is an attractive target for the development of new antibiotics. researchgate.net

Table 1: Key Components and Enzymes in LPS Assembly

| Component/Enzyme | Role in LPS Assembly | Reference |

| Lipid A | The hydrophobic anchor of LPS, a bis-phosphorylated and acylated glucosamine disaccharide. | nih.govasm.org |

| 3-Deoxy-D-manno-octulosonic acid (Kdo) | A critical sugar in the inner core of LPS that links the core oligosaccharide to lipid A. | nih.govcdnsciencepub.com |

| UDP-N-acetyl-glucosamine (UDP-GlcNAc) | The initial precursor for the biosynthesis of the lipid A glucosamine backbone. | asm.org |

| WaaA (KdtA) | A glycosyltransferase that sequentially adds two Kdo residues to the lipid A precursor, lipid IVA. | asm.orgasm.org |

Precursor Activities in Glycosaminoglycan-like Structures in Microbial Systems

Some bacteria produce capsular polysaccharides that are structurally similar to host glycosaminoglycans (GAGs). oup.com GAGs are linear polysaccharides composed of repeating disaccharide units, typically containing an uronic acid and an amino sugar. oup.com These microbial GAG-like structures can play a role in virulence by mimicking host molecules and helping the bacteria evade the immune system. oup.com

The biosynthesis of these GAG-like structures requires nucleotide sugar precursors, including those derived from glucosamine. nih.gov For instance, the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for many GAGs, starts with the formation of glucosamine-6-phosphate. nih.govnih.gov Glucosamine can be salvaged from the environment or from the degradation of other glycans and then phosphorylated and acetylated to form UDP-GlcNAc. nih.gov

Given that this compound is an analog of glucosamine, it has the potential to act as a precursor in these biosynthetic pathways. If it is taken up by the microbial cell and phosphorylated, it could potentially be incorporated into GAG-like chains. However, the absence of the hydroxyl group at the 3-position would likely alter the structure and function of the resulting polysaccharide. This could lead to the formation of non-functional or structurally altered GAG-like molecules, potentially disrupting their role in bacterial pathogenesis. The ability of microbial enzymes to utilize this compound as a substrate would be a key determinant of its incorporation. Some enzymes in deoxysugar biosynthetic pathways have been shown to have relaxed substrate specificity, suggesting that they might process analogs like this compound. nih.gov

Enzymatic Regulation and Interaction Studies

Substrate or Inhibitor Profiles for Carbohydrate-Metabolizing Enzymes

This compound and its derivatives can act as either substrates or inhibitors for various carbohydrate-metabolizing enzymes due to their structural similarity to natural sugars. This dual potential allows them to interfere with critical metabolic pathways in microorganisms.

As inhibitors, fluorinated analogs of glucosamine, such as 3-deoxy-3-fluoro-D-glucosamine, have been shown to inhibit glycoprotein (B1211001) biosynthesis. nih.gov These compounds can be taken up by cells and disrupt the normal processing of carbohydrates. nih.gov For example, kanosamine (3-amino-3-deoxy-D-glucose) is taken up by the glucose transport system and is then phosphorylated intracellularly. nih.gov The resulting kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase with respect to fructose-6-phosphate (B1210287). nih.gov

On the other hand, some enzymes involved in carbohydrate metabolism can utilize glucosamine derivatives as substrates. ADP-glucose pyrophosphorylase from certain bacteria has been shown to use glucosamine-1-phosphate as a substrate, albeit with lower efficiency than its natural substrate, glucose-1-phosphate. frontiersin.org This suggests that enzymes in these pathways may have a degree of promiscuity, allowing them to process structurally similar molecules. The ability of an enzyme to accept a modified substrate like this compound depends on the specific interactions within the enzyme's active site. nih.gov

Table 2: Interaction of Glucosamine Analogs with Carbohydrate-Metabolizing Enzymes

| Compound/Analog | Target Enzyme/Process | Effect | Reference |

| 3-Deoxy-3-fluoro-D-glucosamine | Glycoprotein biosynthesis | Inhibition | nih.gov |

| Kanosamine (3-amino-3-deoxy-D-glucose) | Glucosamine-6-phosphate synthase | Competitive inhibition by its phosphorylated form | nih.gov |

| Glucosamine-1-phosphate | ADP-glucose pyrophosphorylase | Substrate (with lower efficiency than glucose-1-phosphate) | frontiersin.org |

| 2-Deoxy-D-glucose | Glycolysis | Inhibition | spandidos-publications.com |

Modulation of Kinase Activity (e.g., NagK in GlcNAc metabolism)

N-acetyl-D-glucosamine kinase (NagK) is a key enzyme in the metabolism of N-acetyl-D-glucosamine (GlcNAc), catalyzing its phosphorylation to GlcNAc-6-phosphate. nih.gov This is the first step in the utilization of GlcNAc salvaged from the cell wall or the environment. nih.gov The activity of NagK is crucial for recycling this important amino sugar.

The substrate specificity of NagK is a critical factor in determining whether it can be modulated by glucosamine analogs. While the primary substrate is GlcNAc, some kinases exhibit a degree of flexibility. Human NagK, for instance, also possesses N-acetylmannosamine (ManNAc) kinase activity. uniprot.org The crystal structure of NagK in complex with GlcNAc reveals that the N-acetyl group at the C2 position is important for substrate recognition. researchgate.net

Given that this compound lacks the hydroxyl group at the C3 position, its ability to bind to and be phosphorylated by NagK would depend on how this structural change affects its interaction with the enzyme's active site. The 3-hydroxyl group of GlcNAc is exposed to the solvent in the enzyme-substrate complex, suggesting that its absence might not completely abolish binding. researchgate.net However, it could alter the binding affinity and the efficiency of phosphorylation. If this compound or its N-acetylated form can bind to NagK, it could act as a competitive inhibitor, preventing the phosphorylation of the natural substrate, GlcNAc. This would disrupt the salvage pathway for GlcNAc, potentially impacting cell wall synthesis and other processes that require UDP-GlcNAc. nih.gov

Interactions with D-Glucoside 3-Dehydrogenase

Current scientific literature has not established a direct interaction between this compound and D-glucoside 3-dehydrogenase. Extensive searches of available biochemical and enzymatic data have not yielded any studies that investigate or report on the binding, inhibition, or substrate activity of this compound with this particular enzyme.

D-glucoside 3-dehydrogenase (EC 1.1.99.13) is an enzyme known to catalyze the oxidation of the C-3 hydroxyl group of various D-glucosides and D-glucose itself. wikipedia.orgresearchgate.net For instance, the D-glucoside 3-dehydrogenase from Escherichia coli, known as YcjS, has been shown to act on substrates like D-glucose and methyl α-D-glucoside. uniprot.orgnih.gov However, studies on the substrate specificity of YcjS have demonstrated that it does not exhibit activity towards D-glucosamine or N-acetyl-D-glucosamine. uniprot.orgnih.gov This lack of interaction with closely related amino sugars suggests that this compound is also unlikely to serve as a substrate for this enzyme.

While there is no evidence of interaction with D-glucoside 3-dehydrogenase, research on this compound has documented its interactions with other proteins. For example, it has been observed to bind to hen egg-white lysozyme. jst.go.jp Furthermore, the fluorinated analog, 3-deoxy-3-fluoro-D-glucose, has been noted for its varying effects on glycolytic enzymes. mdpi.com These findings indicate that while this compound can participate in molecular interactions, a relationship with D-glucoside 3-dehydrogenase has not been identified.

Further research would be necessary to definitively conclude whether any interaction, such as competitive or non-competitive inhibition, exists between this compound and D-glucoside 3-dehydrogenase.

Advanced Research Applications and Methodologies

Utilization as Chiral Ligands in Enantioselective Catalysis

The inherent chirality of carbohydrates makes them excellent starting materials for the synthesis of chiral ligands used in asymmetric catalysis. Derivatives of D-glucosamine, including 3-deoxy analogues, have been successfully employed to create ligands that induce high levels of enantioselectivity in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Research has shown that novel 3-deoxy-3-thio derivatives of D-glucosamine can act as effective ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com This reaction is a benchmark for testing the efficacy of new chiral catalysts. The modification at the C-3 position, combined with the existing stereocenters of the glucosamine (B1671600) backbone, creates a unique and rigid chiral pocket around the active catalytic site.

Similarly, other D-glucosamine derivatives have been developed for palladium-catalyzed asymmetric allylic substitution reactions, a powerful carbon-carbon bond-forming method. nih.govmdpi.com For instance, phosphinite-oxazoline chiral compounds prepared from D-glucosamine have been shown to be efficient ligands in palladium-catalyzed allylic substitutions, achieving high enantiomeric excess (ee). nih.gov In some cases, these carbohydrate-derived ligands facilitate reactions in aqueous media, allowing for easier catalyst recycling. nih.gov The structural rigidity and steric hindrance provided by the sugar backbone are crucial for achieving high asymmetric induction. mdpi.com Studies on glucoPHOX ligands, also derived from D-glucosamine, have demonstrated up to 98% ee in the palladium-catalyzed allylic substitution of 1,3-diphenylallyl acetate (B1210297). mdpi.com

Table 1: Performance of D-Glucosamine-Derived Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Deoxy-3-thio derivative | Addition of diethylzinc to benzaldehyde | Zinc (in situ) | Moderate to high | mdpi.com |

| Phosphinite-oxazoline derivative | Allylic substitution | Palladium | Up to 85% | nih.gov |

| Sugar-annulated PYOX ligand | Allylic alkylation (Tsuji-Trost) | Palladium | Up to 98% | mdpi.com |

| glucoPHOX ligand | Allylic substitution | Palladium | Up to 98% | mdpi.com |

Application in Supramolecular Chemistry: Design of Organogelators and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Low molecular weight gelators (LMWGs) are a key area of this field, where small molecules self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. mdpi.com Carbohydrates, particularly D-glucosamine and its derivatives, are highly effective building blocks for LMWGs due to their multiple hydroxyl and amino groups, which can participate in extensive hydrogen bonding. mdpi.com

The self-assembly process is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. researchgate.netnih.gov By functionalizing the D-glucosamine scaffold, researchers can fine-tune these interactions to control the gelation properties. For example, attaching various alkyl or aryl groups via amide, urea (B33335), or carbamate (B1207046) linkages to the C-2 amino group of 4,6-O-benzylidene protected D-glucosamine has produced a range of potent organogelators and hydrogelators. mdpi.comresearchgate.net These amide and urea derivatives often form more robust gels at lower concentrations compared to their ester and carbamate counterparts derived from D-glucose. researchgate.net

Modification at the C-3 hydroxyl group has also been explored as a strategy for designing new classes of organogelators. rsc.org A library of 3-O-ester derivatives of N-acetyl-D-glucosamine was synthesized, and these compounds were found to be effective gelators for pump oil and aqueous mixtures of organic solvents. rsc.org The presence of the acetamide (B32628) group at C-2 and the ester group at C-3 provides multiple sites for hydrogen bonding and other intermolecular forces crucial for the formation of self-assembled fibrillar networks. rsc.org

Table 2: Gelation Properties of Selected D-Glucosamine Derivatives

| Derivative Type | Functionalization Site | Effective Solvents | Key Interactions | Reference |

|---|---|---|---|---|

| Amides and Ureas | C-2 Amino Group | Aqueous ethanol, DMSO, various oils | Hydrogen bonding, π-π stacking | researchgate.net |

| Glycolipids (with diacetylene) | C-2 Amino Group | Ethanol, Toluene, Aqueous Ethanol | Hydrogen bonding, van der Waals | nih.gov |

| C-1 Triazole Glycosides | C-1 Anomeric Position | Oils, Aqueous DMSO, Aqueous Ethanol | Hydrogen bonding, π-π stacking | nih.gov |

| 3-O-Esters | C-3 Hydroxyl Group | Pump oil, Aqueous DMSO/Ethanol | Hydrogen bonding, van der Waals | rsc.org |

Development of Biochemical Probes for Metabolic Pathway Elucidation

Biochemical probes are molecules used to study biological processes in their native environment. By tagging a metabolite with a reporter group (e.g., a fluorophore, or a bioorthogonal handle like an azide), its journey through metabolic pathways can be tracked. 3-Deoxy-D-glucosamine is a candidate for development into such a probe, particularly for studying pathways involving hexosamines or bacterial cell wall synthesis.

A powerful strategy for creating these probes involves metabolic labeling with bioorthogonal click chemistry. This approach has been successfully demonstrated with analogues of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), another 3-deoxy sugar that is a key component of lipopolysaccharides (LPS) in Gram-negative bacteria. acs.org Researchers synthesized Kdo analogues with an azide (B81097) group at either the C-7 or C-8 position. acs.org When fed to bacteria, the azido-sugar is incorporated into the cell's LPS. A fluorescent dye carrying a complementary alkyne group can then be "clicked" onto the azide-tagged LPS on the cell surface, allowing for visualization and analysis. acs.org

This same methodology can be applied to this compound. An azido- or alkynyl-functionalized version of the molecule could be synthesized and introduced to cells. If the cell's metabolic machinery recognizes and processes this analogue, it would be incorporated into biomolecules, such as glycoproteins or peptidoglycan. Subsequent reaction with a click chemistry partner would label these molecules, providing insights into the hexosamine biosynthesis pathway and its downstream functions. mdpi.com The success of such a probe would depend on its ability to be processed by key enzymes in the pathway, such as N-acetylglucosamine kinase (NAGK). mdpi.com

Table 3: Framework for Developing a this compound-Based Biochemical Probe

| Step | Description | Key Technique/Component | Example from Analogue |

|---|---|---|---|

| 1. Synthesis | Chemically synthesize an analogue of this compound containing a bioorthogonal handle. | Organic Synthesis | Introduction of an azide (N₃) group to create an "azido-sugar". acs.org |

| 2. Metabolic Incorporation | Introduce the synthesized probe to a biological system (e.g., cell culture). | Cell Culture | Cells are grown in media containing the azido-sugar, which is taken up and metabolized. acs.org |

| 3. Bioorthogonal Ligation | React the incorporated probe with a reporter molecule containing a complementary functional group. | Click Chemistry (e.g., SPAAC) | A DBCO-linked fluorophore is added, which reacts specifically with the incorporated azide. acs.org |

| 4. Detection & Analysis | Visualize or quantify the labeled biomolecules to study the metabolic pathway. | Fluorescence Microscopy, Flow Cytometry | Labeled LPS on bacterial cell surfaces are visualized. acs.org |

Strategies for Modulating Microbial Physiology via Metabolic Engineering

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to alter its cellular metabolism. A primary goal is often to enhance the production of valuable chemicals or to confer new physiological traits. Introducing non-native sugar analogues like this compound can be a strategy to modulate microbial physiology.

Microorganisms like Escherichia coli have complex metabolic networks for processing sugars. Key pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the Entner-Doudoroff (ED) pathway are central to carbon metabolism. acs.orgresearchgate.net The ED pathway, for instance, naturally involves a 3-deoxy sugar intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG). researchgate.net Furthermore, the synthesis of aromatic amino acids proceeds through another 3-deoxy sugar, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). mdpi.com The existence of these pathways indicates that microbes possess enzymes capable of recognizing and transforming 3-deoxy sugars.

By engineering a microbe to express specific enzymes (e.g., kinases, isomerases), it could be made to utilize this compound as a carbon source. This could divert metabolic flux away from central pathways, potentially reducing the formation of unwanted byproducts or forcing the cell to rely on alternative pathways, which could be beneficial for certain biotechnological applications. For example, enhancing the PPP is a common strategy to increase the supply of the cofactor NADPH, which is essential for many biosynthetic reactions, including the production of compounds like (R)-3-hydroxybutyrate. mdpi.com Feeding an engineered cell a substrate like this compound could be used to precisely control the flux into such engineered pathways. This approach allows for the rewiring of metabolism to improve yields, titers, and productivity of desired bioproducts. oup.com

Table 4: Potential Metabolic Engineering Strategies Involving this compound

| Strategy | Objective | Mechanism | Relevant Pathway(s) | Reference |

|---|---|---|---|---|

| Pathway Diversion | Reduce byproduct formation; produce novel compounds. | Introduce enzymes to convert this compound into a unique intermediate not found in central metabolism. | Engineered catabolic pathway | acs.orgoup.com |

| Cofactor Regeneration | Enhance NADPH availability for biosynthetic reactions. | Engineer a pathway that metabolizes this compound via an oxidation step that reduces NADP⁺ to NADPH. | Pentose Phosphate Pathway (PPP) | mdpi.com |

| Competitive Inhibition | Modulate flux through native sugar pathways. | This compound or its phosphorylated form could act as a competitive inhibitor for key enzymes in glycolysis or the hexosamine biosynthesis pathway. | Glycolysis, Hexosamine Biosynthesis Pathway | mdpi.com |

| Precursor Funneling | Increase production of specific metabolites. | Engineer a pathway to convert this compound into a key precursor, such as an amino acid or specialty chemical. | Shikimate Pathway (via DAHP) | mdpi.com |

Analytical Methodologies in 3 Deoxy D Glucosamine Research

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental tool for the separation of 3-Deoxy-D-glucosamine from complex mixtures. Due to the polar nature and lack of a strong UV-absorbing chromophore in the molecule, various specialized chromatographic approaches and detection methods are utilized.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of highly polar compounds like this compound that are poorly retained in reversed-phase chromatography. europeanpharmaceuticalreview.comnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. europeanpharmaceuticalreview.comnih.gov This technique has proven effective for the analysis of carbohydrates and their derivatives. europeanpharmaceuticalreview.comresearchgate.netresearchgate.net

In HILIC, the retention mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. nih.gov Different HILIC columns, such as those with amide, diol, or zwitterionic functionalities, can be used to optimize the separation of various monosaccharides and their derivatives. researchgate.netresearchgate.net The choice of buffer pH and concentration in the mobile phase is critical for controlling the retention of ionizable carbohydrates like glucosamine (B1671600). researchgate.net HILIC can be coupled with various detectors, including mass spectrometry (MS) and evaporative light scattering detection (ELSD). europeanpharmaceuticalreview.comresearchgate.net

Capillary Electrophoresis (CE) and Capillary Isotachophoresis (cITP)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for amino sugars. agriculturejournals.czacs.org Similar to HPLC, direct detection can be challenging, often requiring derivatization. In-capillary derivatization with agents like o-phthalaldehyde (B127526) (OPA) has been successfully employed for the analysis of glucosamine in nutraceuticals. jfda-online.com This technique simplifies sample preparation and provides rapid analysis. jfda-online.com Microwave-assisted derivatization with dansyl chloride has also been used to accelerate the labeling process for CE analysis. researchgate.net

Capillary Isotachophoresis (cITP) is another capillary electrophoretic technique that has been applied to the analysis of glucosamine. agriculturejournals.cznews-medical.netresearchgate.net In cITP, analytes are separated into distinct, consecutive zones based on their electrophoretic mobilities, between a leading and a terminating electrolyte. news-medical.netresearchgate.net This method, often coupled with conductivity or UV detectors, has been shown to be suitable for the routine analysis of glucosamine in dietary supplements. agriculturejournals.czresearchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information and highly sensitive quantification.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound, typically by generating protonated molecular ions [M+H]+. europeanpharmaceuticalreview.comnih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful method for both qualitative and quantitative analysis.

In a typical ESI-MS/MS experiment for quantification, specific ion transitions are monitored in the multiple reaction monitoring (MRM) mode. nih.govnih.gov For glucosamine, the transition from the precursor ion (m/z 180) to a specific product ion (e.g., m/z 72 or 162.1) is often used for selective detection and quantification. nih.govnih.govscispace.com This high selectivity allows for the analysis of glucosamine in complex biological matrices like plasma and synovial fluid with minimal sample cleanup. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as D-[1-¹³C]glucosamine, is common to ensure high accuracy and precision. nih.govnih.gov

Interactive Table: ESI-MS/MS Parameters for Glucosamine Quantification

| Matrix | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

|---|---|---|---|---|

| Human Synovial Fluid | 180 | 72 | D-[1-¹³C]glucosamine (m/z 181 → 73) | nih.gov |

| Rabbit Cartilage | 180 | 72 | D-[1-¹³C]glucosamine (m/z 181 → 73) | nih.gov |

| Human Plasma | 180.1 | 162.1 | ¹³C-labeled glucosamine (m/z 181.1 → 163.1) | scispace.com |

| Human Plasma and Urine (after derivatization) | 384 (OPA/3-MPA derivative) | 118 | Tolterodine tartrate | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its structure, including stereochemistry. mdpi.comrsc.orgrsc.org For example, proton NMR analysis has been used to determine the stereochemistry of deuterium (B1214612) incorporation at the C-3 position during enzymatic reactions involving glucosamine. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of a glucosamine derivative would show characteristic absorption bands for functional groups such as hydroxyl (O-H), amine (N-H), and amide (C=O) groups. rsc.org

UV-Vis spectroscopy is used to monitor reactions and quantify substances that absorb light in the ultraviolet and visible regions. While underivatized glucosamine has poor UV absorbance, its derivatives can be quantified using this technique. For example, the release of a model drug from a gel formed by a glucosamine derivative has been monitored by UV-Vis spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of aminodeoxyglucose derivatives like this compound. researchgate.net It provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. libretexts.org

In the analysis of such compounds, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1H NMR provides information about the protons in the molecule, while 13C NMR details the carbon skeleton. researchgate.netresearchgate.net The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the differentiation of atoms within the molecule. msu.edu For instance, in related glucosamine compounds, 1H NMR spectra can distinguish the anomeric proton (H-1) which typically appears at a distinct chemical shift. rsc.org

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms. COSY reveals proton-proton couplings, helping to trace the spin systems within the sugar ring. HSQC correlates protons directly to their attached carbons, which is essential for assigning the carbon signals in the 13C NMR spectrum. researchgate.net Although specific NMR data for this compound is not widely published, analysis of related aminodeoxyglucose derivatives shows characteristic signals that are crucial for confirming their identity and stereochemistry. researchgate.net

Table 1: Representative NMR Data for Glucosamine Derivatives Note: This table presents typical chemical shift ranges for related glucosamine compounds as specific data for this compound is limited. The absence of the hydroxyl group at the C-3 position in this compound would significantly alter the shifts of H-3, C-2, C-3, and C-4 compared to standard glucosamine.

| Nucleus | Typical Chemical Shift (δ) in ppm | Information Provided |

|---|---|---|

| 1H (Protons) | 3.0 - 5.5 | Reveals proton environment, coupling constants provide stereochemical information. |

| 13C (Carbons) | 50 - 100 | Provides a map of the carbon skeleton of the molecule. researchgate.net |

| Anomeric 1H (H-1) | ~4.5 - 5.3 | Distinguishes between α and β anomers. |

| Anomeric 13C (C-1) | ~90 - 98 | Confirms the anomeric configuration. |

UV-Visible Spectrophotometry (following derivatization)

This compound, like other simple amino sugars, lacks a significant chromophore, which means it does not absorb light in the ultraviolet-visible (UV-Vis) range, making direct detection by spectrophotometry impossible. oup.comoup.com To overcome this, a chemical derivatization step is necessary to attach a chromophoric group to the molecule, allowing for its quantification. oup.comoup.com

A common derivatizing agent is 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS). oup.comd-nb.infonih.gov NQS reacts with the primary amino group of this compound in an alkaline medium to form a colored product that can be detected spectrophotometrically. oup.comresearchgate.net The reaction typically involves mixing the analyte with NQS in a borate (B1201080) buffer and heating to facilitate the formation of the stable derivative. oup.comoup.com The resulting adduct exhibits maximum absorbance at a specific wavelength, which for the glucosamine-NQS derivative is around 280 nm, enabling its quantification. oup.comoup.com

Another reagent used is phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiourea (B91264) derivative. researchgate.net This derivative shows a maximum absorbance at approximately 240 nm and allows for the determination of glucosamine in the microgram per milliliter range. researchgate.net The choice of derivatizing agent and reaction conditions are optimized to ensure a high reaction yield, stability of the derivative, and a low background signal for sensitive and reliable analysis. oup.com

Table 2: UV-Visible Spectrophotometry Derivatization Methods for Glucosamine

| Derivatizing Agent | Reaction Conditions | Wavelength of Max. Absorbance (λmax) | Reference |

|---|---|---|---|

| 1,2-Naphthoquinone-4-sulphonic acid sodium salt (NQS) | Alkaline borate buffer, 70°C for 20 min | 280 nm | oup.comoup.com |

| Phenylisothiocyanate (PITC) | Alkaline conditions (e.g., pH 8.3 buffer), 80°C for 30 min | 240 nm | researchgate.netoup.com |

| o-Hydroxyhydroquinonephthalein with Palladium(II) | Formation of a ternary complex | Not specified | researchgate.net |

Enzymatic Detection Assays (e.g., Enzyme Precipitation-Based Methods)

Enzymatic assays offer high specificity for the detection and quantification of amino sugars. A notable method involves the enzyme Glucosamine-6-phosphate deaminase (GPDA), also known as glucosaminephosphate isomerase (EC 3.5.99.6). wikipedia.org This enzyme catalyzes the conversion of glucosamine-6-phosphate into fructose-6-phosphate (B1210287) and ammonia (B1221849). wikipedia.org

A novel detection approach is based on the discovery that GPDA exhibits a specific precipitation behavior in the presence of glucosamine. maxapress.commaxapress.com The addition of glucosamine, but not other monosaccharides like glucose or mannose, induces the precipitation of the enzyme. maxapress.com This phenomenon has been harnessed to develop a detection method. Through rational enzyme engineering, variants of GPDA have been created with significantly improved precipitation properties upon binding to glucosamine. maxapress.com The extent of precipitation can be correlated with the concentration of glucosamine, with a detection limit reported to be between 10-20 mM. maxapress.com

Other enzymatic assays for glucosamine typically involve a series of coupled reactions. For example, hexokinase can phosphorylate glucosamine to glucosamine-6-phosphate, which is then a substrate for GPDA. The resulting fructose-6-phosphate can be further converted and linked to a final reaction that produces a measurable signal, such as the change in absorbance of NADPH. These multi-enzyme systems are available in commercial kits for the quantification of glucosamine in various samples. assaygenie.comfn-test.com

Table 3: Enzymes Used in Detection Assays for Glucosamine

| Enzyme | Enzyme Commission (EC) Number | Principle of Assay | Reference |

|---|---|---|---|

| Glucosamine-6-phosphate deaminase (GPDA) | 3.5.99.6 | Catalyzes deamination of GlcN-6P to Fructose-6-P. Also used in enzyme precipitation assays where GlcN induces precipitation. | wikipedia.orgmaxapress.com |

| Hexokinase (HK) | 2.7.1.1 | Phosphorylates glucosamine as the first step in a coupled enzymatic assay. | |

| Glucose-6-phosphate dehydrogenase (G6P-DH) | 1.1.1.49 | Used in a coupled assay to oxidize G-6-P, producing a measurable NADPH signal. | |

| Chitinase | 3.2.1.14 | Hydrolyzes chitin (B13524) to produce N-acetyl-D-glucosamine, which can then be measured. | researchgate.net |

Pre-column and In-capillary Derivatization Strategies for Enhanced Analytical Performance

To improve the separation and detection of this compound in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), derivatization is a key strategy. nih.govnih.gov This modification is performed either before the sample is injected (pre-column) or within the capillary itself (in-capillary) to enhance analytical characteristics like retention, resolution, and detector response. nih.govuq.edu.au

Pre-column derivatization involves reacting the analyte with a labeling reagent before chromatographic or electrophoretic separation. Several reagents are commonly used for glucosamine and other primary amines:

o-Phthalaldehyde (OPA): In the presence of a thiol like 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, which can be detected by fluorescence or UV detectors. nih.govncl.edu.tw

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with amino groups under alkaline conditions to form stable, highly fluorescent derivatives that are well-suited for reversed-phase HPLC with fluorescence or UV detection. nih.govtandfonline.com

Phenylisothiocyanate (PITC): PITC derivatization is a well-established method for amino acid and amino sugar analysis, creating derivatives that can be detected by UV absorption. oup.comnih.gov

1-Naphthyl isothiocyanate: This reagent is used to create derivatives for UV detection and has been applied to the quantification of glucosamine in biological samples like rat plasma. ualberta.ca

In-capillary derivatization is a technique primarily used in CE where the derivatization reaction occurs inside the capillary. uq.edu.au This can be achieved by sequentially injecting plugs of the sample and the reagent, or by adding the reagent directly to the background electrolyte. ncl.edu.twresearchgate.net For example, glucosamine has been determined using in-capillary derivatization with OPA, where the reagent is included in the separation buffer. researchgate.netmdpi.com This approach simplifies sample preparation, reduces reagent consumption, and can improve reproducibility. ncl.edu.tw

These strategies are crucial for overcoming the challenges associated with analyzing small, polar, non-chromophoric molecules like this compound, enabling sensitive and selective quantification in complex matrices. nih.govualberta.ca

Table 4: Comparison of Derivatization Reagents for Glucosamine Analysis

| Derivatizing Agent | Abbreviation | Analytical Technique | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde / 3-Mercaptopropionic acid | OPA/3-MPA | HPLC, CE | Fluorescence, UV (340 nm) | nih.govmdpi.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | HPLC | Fluorescence, UV | nih.govtandfonline.com |

| Phenylisothiocyanate | PITC | HPLC | UV (240 nm) | oup.comnih.gov |

| 1,2-Naphthoquinone-4-sulphonic acid | NQS | HPLC | UV (280 nm) | oup.comoup.com |

| Anthranilic acid (2-aminobenzoic acid) | AA | CE | UV (214 nm) | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Deoxy-D-glucosamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via deoxygenation or fluorination of precursor sugars. For example, diethylaminosulfur trifluoride (DAST) reacts with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to form fluorinated intermediates, which can be further modified. Reaction temperature, solvent (e.g., CH₂Cl₂), and stoichiometric ratios (e.g., 2 equiv pyridine) critically impact product distribution. Distillation under reduced pressure (80°C, 0.05 mmHg) isolates olefin byproducts like 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gluco-hex-3-enofuranose .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for confirming regioselective modifications. For fluorinated analogs, ¹⁹F NMR signals (e.g., −59 ppm with J = 2 Hz) indicate intermediate formation. Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and stereochemistry .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Enzymatic assays using NADP+/ATP-coupled systems (e.g., Auto-Analyser Assay) enable precise quantification. Reagent preparation involves mixing buffer (R1), NADP+/ATP/PVP (R2), and enzyme cocktails (HK/G6P-DH/PGI) in defined ratios (e.g., 21.67 mL total volume). Calibration curves or single-point standards must be run concurrently to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorination outcomes during DAST-mediated synthesis of this compound analogs?

- Methodological Answer : Competing pathways (e.g., elimination vs. fluorination) arise due to reagent excess or improper temperature control. Kinetic studies using ¹⁸F isotopic labeling can differentiate between Sₙ2 displacement and elimination mechanisms. Optimizing DAST stoichiometry (1.1–1.3 equiv) and introducing pyridine as a proton scavenger suppress olefin formation .

Q. What strategies improve the regioselectivity of sulfation or phosphorylation in this compound derivatives?

- Methodological Answer : Protecting group strategies (e.g., acetyl, trifluoroacetyl) direct sulfation to specific hydroxyl groups. For example, 2-N,6-O-disulfo-D-glucosamine is synthesized via stepwise sulfation: first at the 6-OH using SO₃-pyridine, followed by selective deprotection and sulfation at the 2-NH₂. Monitoring pH (e.g., pH 8–9) prevents over-sulfation .

Q. How do structural analogs like gentosamine inform the biochemical function of this compound?

- Methodological Answer : Comparative studies using gentosamine (3-deoxy-3-methylamino-D-xylose) reveal shared biosynthetic pathways, such as transamination or deoxygenation steps. Enzymatic assays with hexokinase or glycosyltransferases can identify substrate specificity differences. For instance, methylation at the 3-amino group in gentosamine reduces binding affinity to certain kinases .

Q. What computational tools aid in predicting the metabolic stability of fluorinated this compound analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations model fluorination effects on bond dissociation energies (BDEs) and electron distribution. Molecular dynamics (MD) simulations predict interactions with transporters (e.g., GLUT1). Experimental validation via radiolabeled tracers (e.g., ¹⁸F) confirms in vivo stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.